4-(Tert-Butoxy)Benzaldehyde
Overview
Description
4-(Tert-Butoxy)Benzaldehyde is an organic compound with the molecular formula C11H14O2. It is a colorless to light yellow liquid with an aromatic smell similar to almonds . This compound is known for its solubility in alcohol and ketone solvents, while being insoluble in water . It is commonly used as an active electrophilic reagent and a protecting group for aromatic aldehydes in organic synthesis reactions .
Preparation Methods
4-(Tert-Butoxy)Benzaldehyde can be synthesized through a condensation reaction between tert-butyl alcohol and benzaldehyde under acidic conditions . The specific synthesis details may vary depending on the desired purity and yield . Industrial production methods involve similar processes, ensuring the compound is produced efficiently and with high purity.
Chemical Reactions Analysis
4-(Tert-Butoxy)Benzaldehyde undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: It can participate in electrophilic aromatic substitution reactions due to the presence of the aldehyde group.
Common reagents and conditions used in these reactions include potassium permanganate for oxidation and reducing agents like sodium borohydride for reduction. Major products formed from these reactions include benzoic acids and alcohols.
Scientific Research Applications
4-(Tert-Butoxy)Benzaldehyde has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of various aromatic compounds.
Biology: It is used in studies involving enzyme inhibition, such as the inhibition of mushroom tyrosinase.
Industry: It is an important intermediate in the production of dyes, flavor, and fragrance compounds.
Mechanism of Action
The mechanism of action of 4-(Tert-Butoxy)Benzaldehyde involves its role as an electrophilic reagent. It reacts with nucleophiles in organic synthesis, facilitating the formation of various aromatic compounds. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparison with Similar Compounds
4-(Tert-Butoxy)Benzaldehyde can be compared with other similar compounds such as:
4-tert-Butylbenzaldehyde: Similar in structure but lacks the tert-butoxy group, making it less reactive in certain electrophilic aromatic substitution reactions.
4-(Dimethylamino)benzaldehyde: Contains a dimethylamino group instead of a tert-butoxy group, leading to different reactivity and applications.
The uniqueness of this compound lies in its tert-butoxy group, which enhances its reactivity and makes it a valuable reagent in organic synthesis.
Properties
IUPAC Name |
4-[(2-methylpropan-2-yl)oxy]benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-11(2,3)13-10-6-4-9(8-12)5-7-10/h4-8H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWSFZYXXQDKXKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CC=C(C=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10206399 | |
Record name | p-tert-Butoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10206399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57699-45-3 | |
Record name | 4-(1,1-Dimethylethoxy)benzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57699-45-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | p-tert-Butoxybenzaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057699453 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | p-tert-Butoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10206399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | p-tert-butoxybenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.354 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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